(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone

Description

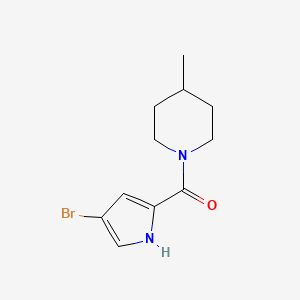

(4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone is a substituted methanone featuring a brominated pyrrole ring linked to a 4-methylpiperidine moiety via a ketone bridge.

- Pyrrole Core: The bromine at the 4-position of the pyrrole ring likely enhances steric bulk and electronic effects, influencing reactivity and biological interactions .

- 4-Methylpiperidine Substituent: The methyl group on the piperidine ring may modulate lipophilicity and basicity, affecting solubility and pharmacokinetic properties .

Structural analogs in the evidence (e.g., compounds with thiadiazole or thiazole substituents) suggest applications in antimicrobial and biofilm inhibition research , though specific data for this compound remain unexplored.

Properties

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h6-8,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDLRXCDEQJRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone typically involves the reaction of 4-bromo-1H-pyrrole with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related methanones, emphasizing substituent effects and biological relevance:

Key Observations

Substituent Impact on Bioactivity: Thiadiazole-containing compounds (e.g., C1–C4) exhibit notable antibiofilm and antimicrobial activities, attributed to the heterocycle’s ability to disrupt microbial membranes or enzymes . The absence of such groups in the target compound may limit similar efficacy unless compensated by pyrrole’s π-π stacking or halogen interactions. Bromine vs.

Piperidine/Piperazine Derivatives :

- 4-Methylpiperidine in the target compound likely increases lipophilicity compared to 4-fluoropiperidine in or hydroxypiperidine in , affecting membrane permeability.

- Piperazine analogs (e.g., cyclopropylmethyl-piperazine in ) introduce additional nitrogen atoms, which could enhance hydrogen bonding but reduce metabolic stability.

Synthetic Accessibility: The target compound’s synthesis may resemble routes for fluorophenyl-pyrrole methanones, involving Friedel-Crafts acylation or Suzuki coupling . However, bromine’s reactivity might necessitate protective strategies to avoid undesired substitutions.

Biological Activity

(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone, with the chemical formula CHBrNO and a molecular weight of 271.15 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

The compound features a brominated pyrrole ring and a methylpiperidine moiety, which contribute to its unique chemical and biological properties. The synthesis typically involves the reaction of 4-bromo-1H-pyrrole with 4-methylpiperidine under controlled conditions to achieve high yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values have been determined against various bacterial strains, demonstrating effective inhibition.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown its efficacy against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The compound exhibited cytotoxic effects, with IC values indicating significant cancer cell growth inhibition.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 12 | High |

| MDA-MB-231 | 8 | Very High |

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the MDA-MB-231 cell line .

Case Studies

Several case studies have highlighted the compound's potential:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at relatively low concentrations. The results indicated a dose-dependent response, making it a promising candidate for developing new antibiotics .

- Anticancer Synergy : In another investigation, the combination of this compound with doxorubicin showed enhanced cytotoxic effects in breast cancer cells. This synergistic effect suggests potential for use in combination therapies to improve treatment outcomes while minimizing side effects .

Q & A

Basic: What synthetic routes are available for (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone, and how are intermediates optimized?

Answer:

The synthesis of pyrrole-based methanones typically involves coupling halogenated pyrrole intermediates with substituted piperidine moieties. For example:

- Step 1 : Bromination of a pyrrole precursor (e.g., 1H-pyrrol-2-ylmethanone) at the 4-position using N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Nucleophilic substitution or Buchwald–Hartwig coupling to introduce the 4-methylpiperidine group. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based systems) are critical for yield optimization .

- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure purity >95% .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine-induced deshielding at pyrrole C-4, piperidine methyl group at δ ~1.2 ppm) .

- X-ray Crystallography : Resolves bond angles and dihedral distortions caused by steric hindrance between the bromine and piperidine groups. A similar compound, (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, was structurally validated this way .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 297.04) .

Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect increases electrophilicity at the pyrrole ring .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes). A related study on 3-(4-chlorophenyl)pyrazolyl methanone used AutoDock Vina to predict binding modes with antimicrobial targets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Source Analysis : Compare experimental conditions (e.g., cell lines, bacterial strains). For example, discrepancies in antimicrobial activity may arise from variations in MIC assay protocols .

- Degradation Control : Monitor compound stability during assays. Organic degradation (e.g., hydrolysis of the methanone group) can alter bioactivity; refrigeration or inert atmospheres mitigate this .

- Statistical Validation : Use ANOVA or t-tests to confirm reproducibility. A study on HSI data collection highlighted the need for robust statistical frameworks to generalize results .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Seal in dry, airtight containers at 2–8°C to prevent bromine loss or hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation; use fume hoods during synthesis .

- Emergency Measures : For skin contact, rinse with water for 15 minutes and consult a physician. Safety data sheets (SDS) for analogous compounds recommend pH-neutral cleansers .

Advanced: How can researchers optimize experimental design to account for sample variability?

Answer:

- Sample Pooling : Increase diversity in initial mixtures (e.g., sewage studies used 8 samples but recommend ≥20 for real-world relevance) .

- Time-Series Analysis : Shorten data collection intervals to monitor degradation kinetics. Continuous cooling (4°C) stabilizes organic compounds during long assays .

- Blinding : Implement double-blind protocols to reduce bias in biological activity assessments .

Basic: How is structure-activity relationship (SAR) analysis conducted for this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and compare bioactivity. A diarylpyrrole study found 4-fluorophenyl analogs had higher antitubercular activity .

- Pharmacophore Mapping : Identify critical moieties (e.g., the methanone group’s role in hydrogen bonding). Pyrazole analogs showed that nitro groups enhance antimicrobial activity .

- Data Correlation : Use regression models to link structural descriptors (e.g., Hammett σ values) to activity trends .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

- Knockout Studies : Silence putative target genes (e.g., bacterial efflux pumps) and measure activity changes. A pyridinone methanone study used CRISPR-Cas9 to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., ΔG, K) between the compound and purified enzymes .

- Metabolomics : Track downstream metabolic perturbations (e.g., via LC-MS) to map signaling pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.